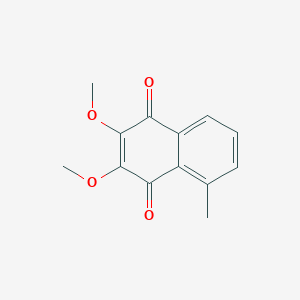
2,3-Dimethoxy-5-methylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethoxy-5-methylnaphthalene-1,4-dione is a naphthoquinone derivative characterized by the presence of two methoxy groups at positions 2 and 3, and a methyl group at position 5 on the naphthalene ring. This compound is known for its redox-cycling properties, which can induce the formation of intracellular superoxide anions. Depending on the concentration, it can lead to cell proliferation, apoptosis, or necrosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione typically involves the methoxylation of naphthoquinone derivatives. One common method includes the reaction of 2,3-dimethoxynaphthalene with a methylating agent under controlled conditions to introduce the methyl group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale methoxylation and methylation reactions, ensuring high yield and purity through optimized reaction conditions and purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethoxy-5-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
2,3-Dimethoxy-5-methylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a redox-cycling agent to study electron transfer processes.
Biology: Investigated for its role in inducing reactive oxygen species (ROS) and studying cell toxicity, apoptosis, and necrosis.
Medicine: Explored for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione involves its redox-cycling ability, which leads to the generation of superoxide anions. These reactive oxygen species can cause oxidative stress, leading to cell damage, apoptosis, or necrosis. The compound targets cellular components, disrupting normal cellular functions and inducing cell death .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: The parent compound of 2,3-Dimethoxy-5-methylnaphthalene-1,4-dione, known for its redox properties.
2,3-Dimethoxynaphthalene-1,4-dione: Lacks the methyl group at the 5-position but shares similar redox-cycling properties.
5-Hydroxy-2-methylnaphthalene-1,4-dione: Another naphthoquinone derivative with hydroxyl and methyl groups, known for its bioactive properties
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct redox-cycling properties and biological activities. Its ability to induce varying cellular responses based on concentration makes it a valuable compound for research in oxidative stress and cell death mechanisms .
Propiedades
Número CAS |
102632-07-5 |
|---|---|
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
2,3-dimethoxy-5-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C13H12O4/c1-7-5-4-6-8-9(7)11(15)13(17-3)12(16-2)10(8)14/h4-6H,1-3H3 |
Clave InChI |
BGIBLSNQORNFEG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(=O)C(=C(C2=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(5-Bromo-3-chlorothiophen-2-yl)-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B14079567.png)
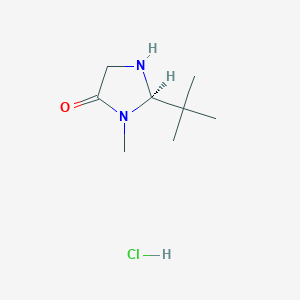
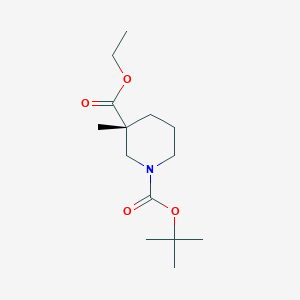
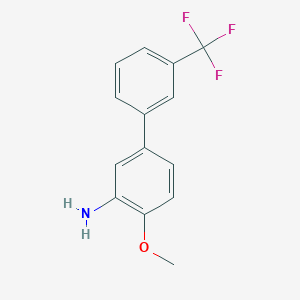


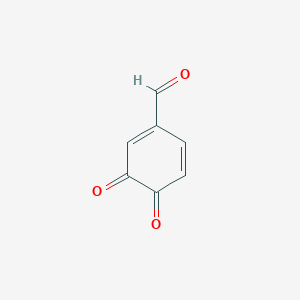
![2-[[20-[[6-[[1-[[1-[[5-amino-1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[2-[[2-[2-[[1-[[1-[[2-[[1-[2-[2-[2-[(1-amino-3-hydroxy-1-oxopropan-2-yl)carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-6-oxohexyl]amino]-20-oxoicosanoyl]amino]-5-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B14079614.png)
![[(4-Fluoro-phenyl)-hydrazono]-acetaldehyde](/img/structure/B14079617.png)
![Hydrazinecarbothioamide, 2-[(2,4-dimethoxyphenyl)methylene]-](/img/structure/B14079624.png)

![ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate](/img/structure/B14079632.png)
![N-(23-Mercapto-3,6,9,12,15,18,21-heptaoxatricosyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14079635.png)
![methyl (2R)-2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-2-hydroxyacetate](/img/structure/B14079639.png)
